molecular formula C16H19NO4S B5646151 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide

3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide

Cat. No.: B5646151
M. Wt: 321.4 g/mol
InChI Key: PETNQCMEQTUYEY-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is an organic compound with the molecular formula C16H19NO4S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,4-Dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups can also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methylbenzenesulfonamide: Similar structure but with an ethyl linker instead of a methyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline moiety.

    2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and phenol moiety

Uniqueness

3,4-Dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)14-8-9-15(20-2)16(10-14)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNQCMEQTUYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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